5-O-Methylbiochanin A
Overview
Description
5-O-Methylbiochanin A is a chemical compound found in various plants . It is a natural product found in Wisteria brachybotrys . It is one among the prominent isoflavones found in soy (glycine max), red clover (Trifolium pratense), and alfalfa sprouts, etc., with proven potency in modulating vital cellular mechanisms in various diseases .
Molecular Structure Analysis
The molecular formula of 5-O-Methylbiochanin A is C17H14O5 . The IUPAC name is 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one . The exact mass is 298.08412354 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 5-O-Methylbiochanin A is 298.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 65 Ų .Scientific Research Applications
Identification and Properties
- Identification : 5-O-Methylbiochanin A was identified as a new isoflavone from Echinospartum horridum, along with other known isoflavones like daidzein, formononetin, genistein, 5-O-methylgenistein, and biochanin A (Grayer-Barkmeijer, Ingham, & Dewick, 1978).
Potential Therapeutic Applications
Insulin Sensitivity and Hyperglycemia : Biochanin A, closely related to 5-O-Methylbiochanin A, has shown promise in improving insulin sensitivity and controlling hyperglycemia in type 2 diabetes. This was observed in a study using rats, where Biochanin A demonstrated significant effects in reducing blood glucose and improving insulin sensitivity (Oza & Kulkarni, 2018).
Cancer Therapy : In another study, the natural isoflavone Biochanin-A, similar to 5-O-Methylbiochanin A, was found to synergize with 5-fluorouracil, enhancing its anticancer activity both in vitro and in vivo in the Ehrlich solid-phase carcinoma model. This suggests potential applications in cancer therapy (Mahmoud et al., 2022).
properties
IUPAC Name |
7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQULYXWXRNRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558762 | |
Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Methylbiochanin A | |
CAS RN |
68939-22-0 | |
Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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